The incorporation of cereblon (CRBN)-recruiting ligands represents a strategic approach in developing effective proteolysis-targeting chimeras (PROTACs). CRBN, a substrate receptor component of the Cullin 4 RING E3 ubiquitin ligase complex, exhibits high ligandability with immunomodulatory imide drugs such as thalidomide, lenalidomide, and pomalidomide. These ligands enable targeted protein ubiquitination and subsequent proteasomal degradation. The compound N-(6-azidohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide integrates a pomalidomide-derived CRBN-binding moiety (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline) through a strategic ether-acetamide linkage, positioning it as a CRBN-directed degrader [1] [4].
CRBN-based PROTACs offer distinct advantages over other E3 ligase recruiters:
Table 1: Comparative Analysis of E3 Ubiquitin Ligase Recruitment Systems
| E3 Ligase | Ligand Size (Da) | Degradation Efficiency | Clinical Stage Examples |
|---|---|---|---|
| CRBN | <350 | Broad substrate range | ARV-110, ARV-471, KT-333 |
| VHL | 450-500 | Target-specific | DT2216 |
| MDM2 | ~500 | Limited to p53-related targets | None in PROTAC trials |
| cIAP1 | ~300 | Moderate efficiency | None in advanced trials |
Source: Adapted from PROTAC clinical trial data [6]
This compound’s CRBN-binding module enables the degradation of diverse oncoproteins, particularly those implicated in hematological malignancies and solid tumors, leveraging the ubiquitin-proteasome system’s natural regulatory machinery [3] [7].
The hexyl-azide linker in N-(6-azidohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide serves as a critical structural element that balances hydrophilicity, flexibility, and bioorthogonal reactivity. Comprising a six-carbon spacer terminated with an azide (–N₃) group, this linker enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-functionalized target protein ligands [1] [10].
Functional Advantages:
Table 2: Influence of Linker Length and Composition on PROTAC Efficacy
| Linker Type | Length (Atoms) | Degradation DC₅₀ (nM) | Cellular Permeability |
|---|---|---|---|
| Azidohexyl (C6) | 6 | 4–21* | Moderate to high |
| Triethylene glycol | 9 (with O atoms) | 10–50 | High |
| Alkyl (C3) | 3 | >100 | Low |
| Data from analogous tubulin/BCR-ABL PROTACs [3] [10] |
In paclitaxel-resistant NSCLC models, analogous CRBN-recruiting PROTACs with PEG-azide linkers achieved tubulin degradation at nanomolar concentrations (IC₅₀: 4–21 nM), underscoring the linker’s role in overcoming drug resistance [10].
The 1,3-dioxoisoindolin-4-yl scaffold in this compound derives from pomalidomide, a third-generation immunomodulatory drug with superior CRBN-binding affinity and degradation efficiency compared to thalidomide or lenalidomide. Key structural distinctions include:
Table 3: Pharmacological Properties of CRBN-Recruiting Ligands
| Ligand | CRBN Kd (µM) | Neosubstrate Degradation | PROTAC Clinical Utilization |
|---|---|---|---|
| Thalidomide | ~250 | IKZF1/3, CK1α, SALL4 | Limited (teratogenicity risk) |
| Lenalidomide | ~100 | IKZF1/3, CK1α | Phase II (NX-2127, CC-94676) |
| Pomalidomide | ~50 | Limited to target | Phase III (ARV-110, ARV-471) |
| Phenyl dihydrouracil | ~40 | None reported | Preclinical (Novartis, C4) |
Source: Biochemical and cellular degradation studies [1] [4] [6]
Emerging CRBN ligands like phenyl dihydrouracil derivatives circumvent chirality issues inherent to glutarimides and exhibit enhanced proteolytic resistance. However, pomalidomide remains clinically preferred for PROTACs due to established safety profiles and efficient in vivo target engagement [4] [6]. In BCR-ABL degraders, pomalidomide-based PROTACs (e.g., SIAIS056) induced 90% oncoprotein depletion at 10 nM, outperforming lenalidomide analogues by 5-fold [3].
The strategic integration of pomalidomide’s pharmacophore in N-(6-azidohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide thus balances CRBN avidity, degradation specificity, and synthetic feasibility—cornerstones for advancing targeted protein degradation therapeutics.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: